molecular formula C9H11N3 B14778437 (Z)-2-(4-(dimethylamino)but-3-en-2-ylidene)malononitrile

(Z)-2-(4-(dimethylamino)but-3-en-2-ylidene)malononitrile

Katalognummer: B14778437
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: POCPWDMXGMNJJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(4-(dimethylamino)but-3-en-2-ylidene)malononitrile is an organic compound that features a dimethylamino group and a malononitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(dimethylamino)but-3-en-2-ylidene)malononitrile typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-(4-(dimethylamino)but-3-en-2-ylidene)malononitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-2-(4-(dimethylamino)but-3-en-2-ylidene)malononitrile is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities. Researchers are exploring its effects on various biological systems, including its potential as a therapeutic agent.

Medicine

In medicine, this compound is being investigated for its potential use in drug development. Its unique chemical properties make it a candidate for the design of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it valuable for various industrial applications.

Wirkmechanismus

The mechanism by which (Z)-2-(4-(dimethylamino)but-3-en-2-ylidene)malononitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The exact molecular targets and pathways depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (Z)-2-(4-(dimethylamino)but-3-en-2-ylidene)malononitrile include other malononitrile derivatives and compounds with dimethylamino groups. Examples include:

  • This compound analogs with different substituents.
  • Other malononitrile derivatives with varying functional groups.

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its unique reactivity. This makes it particularly valuable for certain applications where other compounds may not be as effective.

Eigenschaften

Molekularformel

C9H11N3

Molekulargewicht

161.20 g/mol

IUPAC-Name

2-[4-(dimethylamino)but-3-en-2-ylidene]propanedinitrile

InChI

InChI=1S/C9H11N3/c1-8(4-5-12(2)3)9(6-10)7-11/h4-5H,1-3H3

InChI-Schlüssel

POCPWDMXGMNJJB-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C#N)C#N)C=CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.